Fumaric Acid Monomethyl Ester-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

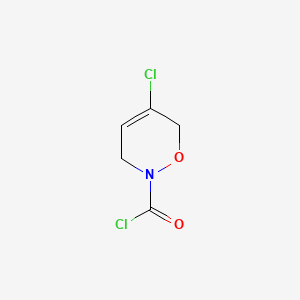

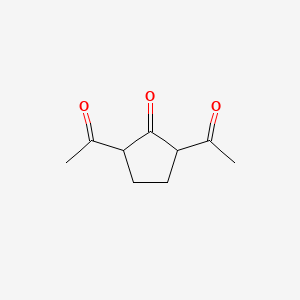

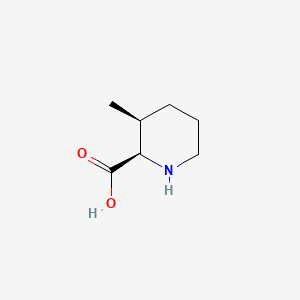

Fumaric Acid Monomethyl Ester-d5, also known as Monomethyl Fumarate-d5, is a compound with the molecular formula C5HD5O4 . It is one of the most bioactive anti-psoriatic fumaric acid ester metabolites and is a potent nicotinic acid receptor agonist .

Molecular Structure Analysis

The linear formula of Fumaric Acid Monomethyl Ester is HO2CCH=CHCO2CH3 . Its molecular weight is 130.10 .

Chemical Reactions Analysis

Fumaric Acid Monomethyl Ester can be used as a reactant to synthesize various compounds. It has been used in the synthesis of Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor, (−)-Xylariamide A (a fungal metabolite), and (±)-Methoxyfumimycin ethyl ester (a potential bacterial peptide deformylase inhibitor) .

Physical And Chemical Properties Analysis

Fumaric Acid Monomethyl Ester is a solid substance . Its melting point is 144-145 °C .

Wissenschaftliche Forschungsanwendungen

- Clinical Use : MMF-d5 may have similar therapeutic effects in MS by modulating immune responses and reducing inflammation .

- Potential Applications : MMF-d5’s antioxidant activity makes it relevant for various conditions associated with oxidative stress .

- Biomedical Implications : Targeting JCHDMs could impact gene expression and potentially influence disease states .

Multiple Sclerosis (MS) Treatment

Antioxidant Properties

Histone Demethylase Inhibition

Bacterial Peptide Deformylase Inhibition

Psoriasis and Immune-Mediated Diseases

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Fumaric Acid Esters, including Monomethyl Fumarate-d5, have shown potential in treating conditions of oxidative stress and inflammation. They have been found to have robust anti-oxidative and anti-inflammatory effects, making them perfect contenders for repurposing and rapid clinical implementation for their management . There is a burgeoning literature on the use of FAE in the prevention and treatment of diseases, other than psoriasis and MS, in which oxidative stress and/or inflammation are prominent .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fumaric Acid Monomethyl Ester-d5 involves the esterification of Fumaric Acid with Methanol-d4 in the presence of a dehydrating agent.", "Starting Materials": [ "Fumaric Acid", "Methanol-d4", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add Fumaric Acid and Methanol-d4 to a reaction flask", "Add a dehydrating agent (e.g. sulfuric acid) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with a suitable drying agent (e.g. anhydrous sodium sulfate)", "Distill the solvent to obtain Fumaric Acid Monomethyl Ester-d5 as a colorless liquid with a high level of deuterium incorporation" ] } | |

CAS-Nummer |

1616345-45-9 |

Produktname |

Fumaric Acid Monomethyl Ester-d5 |

Molekularformel |

C5H6O4 |

Molekulargewicht |

135.13 |

IUPAC-Name |

(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D |

InChI-Schlüssel |

NKHAVTQWNUWKEO-PWYLTMEHSA-N |

SMILES |

COC(=O)C=CC(=O)O |

Synonyme |

(2E)-2-Butenedioic Acid 1-Methyl Ester-d5; (E)-2-Butenedioic Acid Monomethyl Ester-d5; Fumaric Acid Methyl Ester-d5; Methyl Hydrogen Fumarate-d5; Monomethyl Fumarate-d5; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)

![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)